molecular formula C16H14O5 B14725716 2,2'-(Oxydibenzene-4,1-diyl)diacetic acid CAS No. 5633-43-2

2,2'-(Oxydibenzene-4,1-diyl)diacetic acid

Cat. No.: B14725716
CAS No.: 5633-43-2
M. Wt: 286.28 g/mol
InChI Key: OYEFCNZDQGBNKU-UHFFFAOYSA-N
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Description

2,2’-(Oxydibenzene-4,1-diyl)diacetic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of two acetic acid groups attached to a dibenzene structure through an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid typically involves the reaction of dibenzene derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the dibenzene compound and acetic acid, resulting in the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid may involve large-scale synthesis using advanced chemical reactors. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Oxydibenzene-4,1-diyl)diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The acetic acid groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2,2’-(Oxydibenzene-4,1-diyl)diacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(4,4’-Biphenyldiyl)diacetic acid
  • 2,2’-(3-methylcyclohexane-1,1-diyl)diacetic acid
  • 2,2’-(Cyclopentane-1,1-diyl)diacetic acid

Uniqueness

2,2’-(Oxydibenzene-4,1-diyl)diacetic acid is unique due to its specific dibenzene structure with an oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

5633-43-2

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-[4-[4-(carboxymethyl)phenoxy]phenyl]acetic acid

InChI

InChI=1S/C16H14O5/c17-15(18)9-11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

OYEFCNZDQGBNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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